molecular formula C13H18N4O B11784017 1-(3-(2-Methoxyphenyl)-1H-1,2,4-triazol-5-yl)-2-methylpropan-1-amine

1-(3-(2-Methoxyphenyl)-1H-1,2,4-triazol-5-yl)-2-methylpropan-1-amine

Cat. No.: B11784017
M. Wt: 246.31 g/mol
InChI Key: KMQBTGFOKOAMAJ-UHFFFAOYSA-N
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Description

1-(3-(2-Methoxyphenyl)-1H-1,2,4-triazol-5-yl)-2-methylpropan-1-amine is a compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(2-Methoxyphenyl)-1H-1,2,4-triazol-5-yl)-2-methylpropan-1-amine typically involves the reaction of 2-methoxyphenyl hydrazine with an appropriate aldehyde or ketone to form the corresponding hydrazone. This intermediate is then cyclized using a suitable reagent, such as phosphorus oxychloride, to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification methods such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(3-(2-Methoxyphenyl)-1H-1,2,4-triazol-5-yl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-(2-Methoxyphenyl)-1H-1,2,4-triazol-5-yl)-2-methylpropan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-(2-Methoxyphenyl)-1H-1,2,4-triazol-5-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding. Alternatively, it may act as an agonist or antagonist at receptor sites, modulating cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-(2-Methoxyphenyl)-1H-1,2,4-triazol-5-yl)-2-methylpropan-1-amine is unique due to its triazole ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C13H18N4O

Molecular Weight

246.31 g/mol

IUPAC Name

1-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-methylpropan-1-amine

InChI

InChI=1S/C13H18N4O/c1-8(2)11(14)13-15-12(16-17-13)9-6-4-5-7-10(9)18-3/h4-8,11H,14H2,1-3H3,(H,15,16,17)

InChI Key

KMQBTGFOKOAMAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=NC(=NN1)C2=CC=CC=C2OC)N

Origin of Product

United States

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